N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine
Description
N4-Benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at the 5-position and benzyl/isopropyl substituents on the N4 amine.
Properties
IUPAC Name |
4-N-benzyl-5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10(2)18(8-11-6-4-3-5-7-11)14-12(19(20)21)13(15)16-9-17-14/h3-7,9-10H,8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFQGAUGJICSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and isopropyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Symmetric derivatives (e.g., 5f, 5k, 5l) exhibit higher yields (68–95%) compared to asymmetric analogs like 5h (30% yield for bis-4-bromophenethyl substitution) . This suggests steric or electronic challenges in synthesizing asymmetric derivatives.
- Melting Points : Symmetric aryl-substituted compounds (e.g., 5f, 5j) display higher melting points (>150°C) due to enhanced crystallinity from π-π stacking and halogen interactions. In contrast, alkyl-substituted derivatives (e.g., 5k, 5l) melt below 100°C, indicating weaker intermolecular forces .
- Molecular Mass and Solubility : The benzyl/isopropyl derivative (C14H17N5O2) has an intermediate molecular mass (295.33 g/mol) compared to bulkier aryl analogs (e.g., 5f: 489.35 g/mol), which may influence solubility in organic solvents.
Reactivity and Electronic Properties
The nitro group at the 5-position is a strong electron-withdrawing group, facilitating nucleophilic substitution reactions at the 2- and 4-positions. Theoretical calculations (Gaussian16) on related compounds reveal that substituents like benzyl or isopropyl alter the electron density distribution and transition-state geometries during aminolysis reactions . For example:
- Isopropyl Groups : Introduce steric hindrance, which may reduce accessibility to reactive sites but improve thermal stability.
Comparison with Triazine-Based Analogs
Although pyrimidine derivatives lack the triazine ring’s rigidity, the nitro group in N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine may enable similar electronic tuning for optoelectronic applications.
Biological Activity
N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its molecular formula is C15H18N5O, characterized by a nitro group at the 5-position and two amine substituents at the 4 and 6 positions of the pyrimidine ring. The unique structural features of this compound contribute to its potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
The compound's structure includes:
- Benzyl and Isopropyl Groups: These groups enhance solubility and may influence biological interactions.
- Nitro Group: Positioned at the 5-position, it may play a role in the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
-
Inhibition of Immune Responses:
- Similar compounds have been shown to inhibit signaling pathways associated with immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades. This suggests potential applications in treating allergic reactions or inflammatory diseases .
- Anticancer Potential:
-
Interaction Studies:
- Investigations into binding affinities reveal that this compound may interact with enzymes involved in signal transduction pathways, indicating its potential as a therapeutic agent .
Table 1: Comparison of Biological Activities of Pyrimidine Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Nitro group at 5-position; amines at 4 and 6 | Potential inhibitor of IgE/IgG signaling |
| 2,4-Diamino-5-nitropyrimidine | Amino groups at positions 2 and 4 | Exhibits potent anti-tumor activity |
| N-Benzyl-6-morpholin-4-yl-5-nitrosopyrimidin-4-amine | Morpholine substitution at position 6 | Enhanced solubility and bioavailability |
| 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine | Chlorinated derivative | Increased reactivity due to electronegative chlorine |
| 2-N-benzyl-5-nitropyrimidin-2,4-diamine | Benzyl substitution at position 2 | Potentially improved selectivity against certain targets |
Potential Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Allergy Treatments: Due to its ability to inhibit IgE receptor signaling.
- Cancer Therapeutics: As a candidate for developing anticancer agents targeting specific signaling pathways.
- Inflammatory Disease Management: Its potential to modulate immune responses could be beneficial in treating conditions like asthma or rheumatoid arthritis.
Future Directions in Research
Further studies are necessary to fully understand the pharmacodynamics of this compound. Key areas for future research include:
- Detailed mechanistic studies to elucidate its action on specific molecular targets.
- Clinical trials to assess its efficacy and safety profile in humans.
- Exploration of structure-activity relationships (SAR) to optimize its therapeutic potential.
Q & A
Basic Research Question
- ¹H NMR : Distinct signals for benzyl protons (δ 7.2–7.4 ppm, multiplet) and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) confirm substitution .
- ¹³C NMR : Peaks at δ 160–165 ppm correspond to pyrimidine C2 and C4 carbons, while δ 45–50 ppm indicates N-CH₂ groups .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 342.156) validate the molecular formula (C₁₆H₁₉N₅O₂) .
How do structural modifications at N⁴ and N⁶ positions influence biological activity in pyrimidine-4,6-diamine derivatives?
Advanced Research Question
- Electron-withdrawing groups (e.g., nitro, chloro) enhance interactions with biological targets (e.g., kinases, TLR7) by increasing electrophilicity .
- Benzyl vs. alkyl substituents : Benzyl groups improve binding affinity to hydrophobic pockets in enzymes, as shown in JAK3 inhibition studies (IC₅₀ < 50 nM for benzyl derivatives vs. >200 nM for alkyl) .
Case Study :
Replacing benzyl with furan-2-ylmethyl reduces TLR7 activity by 70%, highlighting the role of aromatic π-stacking .
What computational methods predict reaction pathways and regioselectivity in 5-nitropyrimidine-4,6-diamine synthesis?
Advanced Research Question
- DFT calculations (Gaussian16) model transition states for SNAr reactions. The nitro group at C5 directs substitution to C4 and C6 due to electron-deficient ring activation .
- Solvent effects : PCM models show DMF lowers activation energy by 15 kcal/mol compared to THF, aligning with experimental yield improvements .
How can contradictory yield data in aminolysis reactions be resolved?
Advanced Research Question
Discrepancies arise from:
- Steric hindrance : Bulky substituents (e.g., 2-chlorobenzyl) reduce yields to 30% despite excess amines .
- Purification losses : High-melting-point compounds (e.g., 195–197°C for 2-chlorobenzyl derivative) may degrade during recrystallization .
Mitigation : Use column chromatography with gradient elution (hexane/EtOAc) to recover sterically hindered products .
What strategies improve solubility and purification of N⁴,N⁶-disubstituted 5-nitropyrimidine-4,6-diamines?
Basic Research Question
- Solubility : Incorporate polar groups (e.g., methoxy) or use co-solvents (e.g., DMSO:H₂O, 9:1) .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related analogs .
How does the nitro group influence stability under acidic/basic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
